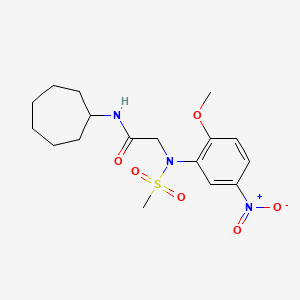![molecular formula C19H24N2OS B5130095 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine](/img/structure/B5130095.png)
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine, also known as BPTP, is a chemical compound that has been studied extensively for its potential therapeutic uses. BPTP belongs to the class of piperazine derivatives and has been found to exhibit a range of biological activities, including antitumor, antiviral, and antifungal properties.
Wirkmechanismus
The mechanism of action of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its antitumor activity by inhibiting the activity of certain enzymes involved in cell proliferation and survival. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. In the case of antiviral activity, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and inhibit the activity of certain signaling pathways involved in cell proliferation and survival. This compound has also been found to induce apoptosis in cancer cells by activating caspase enzymes. In the case of antiviral activity, this compound has been shown to inhibit the replication of HIV by blocking the activity of the viral protease enzyme.
Vorteile Und Einschränkungen Für Laborexperimente
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has several advantages for lab experiments, including its relatively low cost and ease of synthesis. However, this compound has some limitations, including its limited solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine. One potential direction is the development of new derivatives of this compound with improved activity and reduced toxicity. Another direction is the investigation of the mechanism of action of this compound in greater detail, particularly in the case of its antiviral activity against HIV. Finally, the potential therapeutic uses of this compound in other fields, such as antifungal therapy, could also be explored.
Synthesemethoden
The synthesis of 1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine involves the reaction between 1-benzylpiperazine and 5-propyl-3-thiophenecarboxylic acid chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified using column chromatography to obtain pure this compound.
Wissenschaftliche Forschungsanwendungen
1-benzyl-4-[(5-propyl-3-thienyl)carbonyl]piperazine has been studied for its potential therapeutic uses in various fields. In the field of oncology, this compound has been found to exhibit antitumor activity against a range of cancer cell lines, including lung, breast, and colon cancer cells. This compound has also been studied for its antiviral properties, particularly against the human immunodeficiency virus (HIV). In addition, this compound has been found to exhibit antifungal activity against various fungal strains.
Eigenschaften
IUPAC Name |
(4-benzylpiperazin-1-yl)-(5-propylthiophen-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2OS/c1-2-6-18-13-17(15-23-18)19(22)21-11-9-20(10-12-21)14-16-7-4-3-5-8-16/h3-5,7-8,13,15H,2,6,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQKUDZLVIUXJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=CS1)C(=O)N2CCN(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{5-[(4-methyl-1-piperidinyl)methyl]-1H-tetrazol-1-yl}-N-[(2-phenyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5130012.png)
![4-bromo-N-(3,5-dioxo-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-en-4-yl)benzamide](/img/structure/B5130013.png)
![methyl 2-({N-[(4-chlorophenyl)sulfonyl]-N-ethylglycyl}amino)benzoate](/img/structure/B5130019.png)




![N-{[1-(4-methylbenzyl)-4-piperidinyl]methyl}-N'-phenylurea](/img/structure/B5130072.png)
![N,N'-[1,4-phenylenebis(4-phenyl-2,6-quinazolinediyl)]bis(2-phenylacetamide)](/img/structure/B5130080.png)
![2-chloro-1-(2-{2-[2-methoxy-4-(1-propen-1-yl)phenoxy]ethoxy}ethoxy)-4-methylbenzene](/img/structure/B5130083.png)
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5130087.png)
![N~1~-{2-[(2-furylmethyl)thio]ethyl}-N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B5130112.png)

